molecular formula C9H9NO2 B3347771 7,8-Dihydroquinoline-4,5(1H,6H)-dione CAS No. 143261-90-9

7,8-Dihydroquinoline-4,5(1H,6H)-dione

Cat. No. B3347771
CAS RN: 143261-90-9
M. Wt: 163.17 g/mol
InChI Key: RCYRGXOFTDOXQZ-UHFFFAOYSA-N
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Description

7,8-Dihydroquinoline-4,5(1H,6H)-dione, also known as quinoline-4,5-dione, is an organic compound with the molecular formula C9H7NO2. It is a yellow crystalline solid that is widely used in various fields of scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : 7,8-Dihydroquinoline-4,5(1H,6H)-dione and its derivatives have been synthesized using efficient methods. One such method involves the Morita-Baylis-Hillman adduct acetates, demonstrating good to excellent yields under solvent-free conditions (Zhong et al., 2008).
  • Formation of Novel Derivatives : Novel derivatives of 7,8-Dihydroquinoline-4,5(1H,6H)-dione have been synthesized, such as 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, through multi-step reactions including imidization and alkylation (Ding Jun-jie, 2013).

Biomedical Applications

  • Antitubercular Activity : Some novel aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, derived from 7,8-dihydroquinoline, have shown significant in vitro and in vivo antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of 7,8-dihydroquinoline derivatives in developing antitubercular drugs (Marvadi et al., 2020).
  • Potential in Antibacterial Agents : Novel 4-Aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-one derivatives, synthesized through a multicomponent Hantzsch synthesis involving 7,8-dihydroquinoline, displayed promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests their potential as effective antibacterial agents (Satish et al., 2016).

Advanced Material Synthesis

  • Formation of Fused Heterocyclic Compounds : The synthesis of fused heterocyclic 2-quinolones and other related compounds involving 7,8-dihydroquinoline-4,5(1H,6H)-dione as a precursor has been reported. These novel compounds, characterized by various spectroscopic techniques, have potential applications in material sciences (Aly et al., 2019).

Analytical Chemistry Applications

  • Pre-Chromatographic Derivatization Reagent : 7,8-Dihydroquinoline-4,5(1H,6H)-dione derivatives, like phanquinone, have been used as fluorogenic labeling reagents in pre-column derivatization for liquid chromatography, particularly in the separation and analysis of amino acids. This illustrates its utility in enhancing analytical methods for bio-compounds (Gatti et al., 2002).

properties

IUPAC Name

1,6,7,8-tetrahydroquinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h4-5H,1-3H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYRGXOFTDOXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566407
Record name 7,8-Dihydroquinoline-4,5(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydroquinoline-4,5(1H,6H)-dione

CAS RN

143261-90-9
Record name 7,8-Dihydroquinoline-4,5(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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